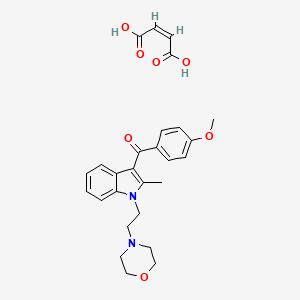

Pravadoline maleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El maleato de pravadolina es un compuesto conocido por sus propiedades antiinflamatorias y analgésicas. Se desarrolló en la década de 1980 como un nuevo antiinflamatorio e inhibidor de la síntesis de prostaglandinas, actuando a través de la inhibición de la enzima ciclooxigenasa. Se encontró que el maleato de pravadolina exhibía efectos analgésicos inesperadamente fuertes, que aparecían a dosis diez veces más pequeñas que la dosis antiinflamatoria efectiva .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El maleato de pravadolina se puede sintetizar a través de una serie de reacciones químicas que involucran la formación del núcleo de indol y la funcionalización posterior. Los pasos clave incluyen:

- Formación del núcleo de indol a través de una síntesis de indol de Fischer.

- Introducción de la porción de morfolina a través de una sustitución nucleofílica.

- Acoplamiento final con ácido maleico para formar la sal de maleato.

Métodos de Producción Industrial: La producción industrial de maleato de pravadolina implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, el pH y el tiempo de reacción, así como emplear técnicas de purificación como la recristalización y la cromatografía .

Tipos de Reacciones:

Oxidación: El maleato de pravadolina puede sufrir reacciones de oxidación, particularmente en el grupo metoxi-fenilo.

Reducción: Las reacciones de reducción pueden ocurrir en el grupo carbonilo, convirtiéndolo en un alcohol.

Sustitución: Las reacciones de sustitución nucleofílica pueden modificar la porción de morfolina o el núcleo de indol.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se pueden emplear nucleófilos como aminas o tioles en condiciones básicas.

Productos Mayores Formados:

Oxidación: Formación de quinonas o derivados hidroxilados.

Reducción: Formación de alcoholes o aminas.

Sustitución: Formación de indoles sustituidos o derivados de morfolina.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Pravadoline maleate exhibits a unique mechanism of action distinct from traditional analgesics. Unlike opioids, it does not bind to opioid receptors, which allows it to avoid the common side effects associated with opioid use, such as respiratory depression and addiction. Instead, pravadoline acts primarily through the inhibition of prostaglandin synthesis, similar to nonsteroidal anti-inflammatory drugs (NSAIDs), but with a significantly reduced risk of gastrointestinal irritation and toxicity .

Key Pharmacological Characteristics:

- Analgesic Efficacy: Effective in managing postoperative pain and other nociceptive conditions .

- Mechanism of Action: Inhibits cyclooxygenase enzymes leading to decreased prostaglandin synthesis .

- Side Effect Profile: Minimal gastrointestinal side effects compared to NSAIDs; does not produce significant anti-inflammatory effects at therapeutic doses .

Therapeutic Applications

This compound has been investigated for various therapeutic applications, particularly in pain management:

- Postoperative Pain Relief : Clinical studies have demonstrated its efficacy in alleviating pain following surgical procedures without the gastrointestinal complications commonly seen with NSAIDs .

- Chronic Pain Management : Its potential for managing chronic pain conditions has been explored, especially in patients who are intolerant to traditional analgesics .

- Neuropathic Pain : Preliminary research suggests that pravadoline may be beneficial in treating neuropathic pain due to its distinct mechanism of action .

Case Studies

Several case studies have documented the effects and outcomes associated with this compound:

- Case Study 1 : A clinical trial involving postoperative patients demonstrated significant pain reduction with pravadoline administration compared to placebo. Patients reported fewer side effects than those receiving conventional NSAIDs .

- Case Study 2 : In a study assessing chronic pain management, patients who received pravadoline exhibited improved quality of life metrics and reduced reliance on opioid medications .

- Nephrotoxicity Observations : Despite its analgesic benefits, some studies have reported nephrotoxic effects in animal models, particularly acute tubular necrosis in beagle dogs following high-dose administration. This highlights the necessity for careful dosing and monitoring during clinical use .

Mecanismo De Acción

El maleato de pravadolina ejerce sus efectos principalmente a través de la inhibición de la enzima ciclooxigenasa, que participa en la síntesis de prostaglandinas. Además, actúa como un agonista del receptor cannabinoide, particularmente en el receptor CB1, que contribuye a sus propiedades analgésicas. La interacción del compuesto con estos objetivos moleculares conduce a una reducción de la inflamación y la percepción del dolor .

Compuestos Similares:

Indometacina: Un fármaco antiinflamatorio no esteroideo con un mecanismo de acción similar pero características estructurales diferentes.

WIN 55,212-2: Otro agonista del receptor cannabinoide con propiedades analgésicas similares pero estructura química distinta.

AM-630: Un análogo estructural de la pravadolina con modificaciones para mejorar la selectividad y reducir la toxicidad.

Unicidad: El maleato de pravadolina es único debido a su doble mecanismo de acción, combinando la inhibición de la ciclooxigenasa con el agonismo del receptor cannabinoide. Esta doble actividad da como resultado efectos analgésicos potentes a dosis más bajas en comparación con los fármacos antiinflamatorios no esteroideos tradicionales .

Comparación Con Compuestos Similares

Indometacin: A nonsteroidal anti-inflammatory drug with a similar mechanism of action but different structural features.

WIN 55,212-2: Another cannabinoid receptor agonist with similar analgesic properties but distinct chemical structure.

AM-630: A structural analog of pravadoline with modifications to enhance selectivity and reduce toxicity.

Uniqueness: Pravadoline maleate is unique due to its dual mechanism of action, combining cyclooxygenase inhibition with cannabinoid receptor agonism. This dual activity results in potent analgesic effects at lower doses compared to traditional nonsteroidal anti-inflammatory drugs .

Actividad Biológica

Pravadoline maleate, also known as WIN 48,098, is a compound that has garnered attention for its unique biological activities, particularly its analgesic and anti-inflammatory properties. Developed in the 1980s, it is structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs) but exhibits distinct mechanisms of action. This article delves into the biological activity of this compound, highlighting its pharmacological effects, case studies, and research findings.

Pravadoline functions primarily as an anti-inflammatory and analgesic agent. It inhibits the enzyme cyclooxygenase (COX), which is crucial for the synthesis of prostaglandins, mediators involved in inflammation and pain perception. However, pravadoline's analgesic effects are notable for occurring at much lower doses than those required for anti-inflammatory activity. Specifically, it has an IC50 of 4.9 μM and a Ki of 2511 nM at the CB1 receptor, indicating its role as a cannabinoid agonist .

Biological Activity Spectrum

The biological activity spectrum of pravadoline includes:

- Analgesic Effects : Demonstrated significant pain relief in various animal models.

- Anti-inflammatory Activity : Exhibits weak anti-inflammatory effects compared to its analgesic potency.

- Nephrotoxicity : Notably linked to acute tubular necrosis in animal studies, particularly due to the maleic acid component .

Table 1: Summary of Biological Activities

| Activity | Measurement | Effective Dose |

|---|---|---|

| Analgesia (tail immersion test) | Response latency | 100 mg/kg s.c. |

| Hyperalgesia prevention | Randall-Selitto test | 1 mg/kg p.o. |

| Nociceptive response prevention | Paw flexion | ED50 41 mg/kg p.o. |

| Prostaglandin synthesis inhibition | In vitro (mouse brain) | IC50 4.9 μM |

| Nephrotoxicity | Acute tubular necrosis | >40 mg/kg |

Animal Studies

Research involving animal models has provided critical insights into the pharmacological profile of pravadoline:

- Analgesic Efficacy : In rats, pravadoline effectively prevented nociceptive responses induced by various stimuli (e.g., acetic acid-induced writhing) at doses significantly lower than typical NSAIDs .

- Nephrotoxic Effects : A pivotal study highlighted that oral administration of this compound resulted in acute tubular necrosis in beagle dogs, attributing this toxicity primarily to the maleic acid component rather than pravadoline itself . This finding raises concerns about the safety profile of pravadoline in clinical settings.

Human Studies

Clinical evaluations have indicated that pravadoline is effective for postoperative pain management in humans without significant gastrointestinal side effects typically associated with NSAIDs. Single doses ranging from 200 to 800 mg were reported as safe and effective .

Research Insights

Further research has focused on understanding the mechanisms underlying pravadoline's unique analgesic effects:

- Non-opioid Mechanism : Unlike traditional opioids, pravadoline's analgesic effects were not reversed by naloxone, suggesting a distinct mechanism that does not involve opioid receptors .

- Cannabinoid Activity : Pravadoline represents an early example of aminoalkylindoles that exhibit cannabinoid-like properties, leading to further exploration into cannabinoid agonists for pain management .

Análisis De Reacciones Químicas

Hydrolysis

Pravadoline maleate undergoes hydrolysis under acidic or alkaline conditions, releasing maleic acid and pravadoline free base:

Pravadoline maleate+H2O→Pravadoline free base+Maleic acid

-

Acidic Conditions : Degradation accelerates at pH < 3, with maleic acid decomposing further to fumaric acid via isomerization .

-

Alkaline Conditions : Hydrolysis at pH > 9 leads to saponification of the maleate ion .

Oxidation

The maleate ion’s conjugated diene system is susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS):

Maleate2−+ROS→Epoxides or hydroxylated derivatives

Oxidative byproducts may contribute to nephrotoxicity by damaging renal tubular cells .

In Vivo Reactivity and Toxicity Mechanisms

Maleic acid, released from this compound in physiological conditions, interacts with renal proteins via:

-

Thiol Group Adduction : Maleic acid’s α,β-unsaturated carbonyl reacts with cysteine residues in renal transporters (e.g., Na⁺/K⁺-ATPase), disrupting ion homeostasis .

-

Mitochondrial Dysfunction : Maleate inhibits succinate dehydrogenase, impairing ATP production and causing proximal tubular necrosis .

Comparative Toxicity Data

| Salt Form | Nephrotoxicity (Dogs) | Mechanism |

|---|---|---|

| This compound | Severe tubular necrosis | Maleic acid-induced ATP depletion |

| Pravadoline HCl | No toxicity | No reactive acid byproduct |

Interaction with Pharmaceutical Excipients

Maleate ions exhibit incompatibility with:

Metabolic Pathways

While pravadoline undergoes hepatic metabolism (e.g., cytochrome P450-mediated oxidation), maleic acid is excreted unchanged in urine. Key findings:

-

Renal Clearance : 60–70% of maleic acid is eliminated via glomerular filtration .

-

Bioaccumulation : Prolonged exposure correlates with dose-dependent tubular injury in dogs (ED₅₀: 20 mg/kg) .

Key Research Findings

Propiedades

Número CAS |

92623-84-2 |

|---|---|

Fórmula molecular |

C27H30N2O7 |

Peso molecular |

494.5 g/mol |

Nombre IUPAC |

(Z)-but-2-enedioic acid;(4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone |

InChI |

InChI=1S/C23H26N2O3.C4H4O4/c1-17-22(23(26)18-7-9-19(27-2)10-8-18)20-5-3-4-6-21(20)25(17)12-11-24-13-15-28-16-14-24;5-3(6)1-2-4(7)8/h3-10H,11-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Clave InChI |

DOYGKOLTUWPTGK-BTJKTKAUSA-N |

SMILES |

CC1=C(C2=CC=CC=C2N1CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC.C(=CC(=O)O)C(=O)O |

SMILES isomérico |

CC1=C(C2=CC=CC=C2N1CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC.C(=C\C(=O)O)\C(=O)O |

SMILES canónico |

CC1=C(C2=CC=CC=C2N1CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC.C(=CC(=O)O)C(=O)O |

Sinónimos |

pravadoline pravadoline maleate WIN 48098-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.